molecular formula C12H16N2O3 B14905635 4-(1-(3-Nitrophenyl)ethyl)morpholine

4-(1-(3-Nitrophenyl)ethyl)morpholine

Cat. No.: B14905635
M. Wt: 236.27 g/mol
InChI Key: VGZVOLCPDCHRTC-UHFFFAOYSA-N
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Description

4-(1-(3-Nitrophenyl)ethyl)morpholine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a morpholine ring substituted with a 1-(3-nitrophenyl)ethyl group, making it a significant molecule in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Nitrophenyl)ethyl)morpholine typically involves the reaction of morpholine with 3-nitroacetophenone under specific conditions. The process can be summarized as follows:

    Starting Materials: Morpholine and 3-nitroacetophenone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the morpholine, making it nucleophilic.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Nitrophenyl)ethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).

Major Products

    Reduction: 4-(1-(3-Aminophenyl)ethyl)morpholine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-(3-Nitrophenyl)ethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(3-Nitrophenyl)ethyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological receptors, influencing their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylmorpholine: Similar structure but lacks the nitrophenyl group.

    4-(4-Nitrophenyl)morpholine: Similar structure but with the nitrophenyl group directly attached to the morpholine ring.

Uniqueness

4-(1-(3-Nitrophenyl)ethyl)morpholine is unique due to the presence of both the morpholine ring and the 1-(3-nitrophenyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[1-(3-nitrophenyl)ethyl]morpholine

InChI

InChI=1S/C12H16N2O3/c1-10(13-5-7-17-8-6-13)11-3-2-4-12(9-11)14(15)16/h2-4,9-10H,5-8H2,1H3

InChI Key

VGZVOLCPDCHRTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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